O-Benzyl Apixaban PG Ester-I is a synthetic organic compound derived from apixaban, a well-known anticoagulant primarily used to prevent thromboembolic events. The modification with a benzyl group aims to enhance the pharmacokinetic properties and bioavailability of apixaban. The compound retains the core structure of apixaban while potentially altering its solubility and interaction with biological targets, thus influencing its therapeutic efficacy.
O-Benzyl Apixaban PG Ester-I is synthesized from apixaban, which was developed by Bristol-Myers Squibb and Pfizer. Apixaban is marketed under the brand name Eliquis and has been approved for use in various cardiovascular conditions, including the prevention of stroke and deep vein thrombosis. The synthesis of O-Benzyl Apixaban PG Ester-I can also involve intermediates derived from natural sources, such as Biebersteinia multifida, known for its acetylcholinesterase inhibitory activity .
The synthesis of O-Benzyl Apixaban PG Ester-I generally involves esterification reactions, where apixaban is reacted with benzyl alcohol in the presence of an acid catalyst. The following methods are commonly employed:
The primary chemical reactions involved in the synthesis of O-Benzyl Apixaban PG Ester-I include:
These reactions require careful control of temperature and pH to ensure high purity and yield. The reaction times can vary depending on the specific method employed, typically ranging from several hours to a full day .
O-Benzyl Apixaban PG Ester-I functions as a selective inhibitor of factor Xa, similar to its precursor apixaban. The mechanism involves binding to factor Xa, preventing its activity in converting prothrombin to thrombin, thereby inhibiting the coagulation cascade.
The physical properties such as melting point and boiling point are not extensively documented but can be inferred from related compounds in the same class .
O-Benzyl Apixaban PG Ester-I has potential applications in various scientific fields:
This compound's unique structural modifications may lead to improved therapeutic profiles for treating thromboembolic disorders .
The installation of the benzyl-protected propylene glycol (PG) moiety onto the Apixaban core represents a catalytically challenging transformation requiring stringent control to prevent epimerization or decomposition of the complex heterocyclic system. Key catalytic approaches include:
Alkali Metal Carbonates/Hydroxides: Potassium carbonate (K₂CO₃) and potassium hydroxide (KOH) serve as workhorse catalysts for the esterification between the carboxylic acid precursor (1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid) and O-benzyl-protected propylene glycol derivatives (e.g., 1-(benzyloxy)propan-2-ol or its halogenated equivalents). These catalysts operate effectively in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60-80°C, achieving yields typically between 75-85% [2] [3].
Metal Hydride Bases: Sodium hydride (NaH) demonstrates superior efficiency for sterically hindered couplings. Pre-formation of the carboxylate anion using NaH in tetrahydrofuran (THF), followed by addition of the O-benzyl-PG halide (typically chloride or bromide), drives the reaction toward completion at lower temperatures (0-25°C). This method minimizes racemization risks associated with the sensitive pyrazolopyridinone core but necessitates stringent moisture exclusion [3] [7].
Phase-Transfer Catalysis (PTC): For large-scale manufacturing, benzyltriethylammonium chloride (TEBAC) enables efficient esterification under biphasic conditions (toluene-water with NaOH). This method offers advantages in operational simplicity and easier product isolation, though careful optimization is required to suppress hydrolysis of the activated ester intermediate [3].
Table 1: Catalytic Systems for O-Benzyl PG Ester-I Formation
Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Key Advantages |
---|---|---|---|---|---|
K₂CO₃ | DMF | 80 | 8-12 | 75-80 | Cost-effective, robust |
NaH | THF | 0-25 | 4-6 | 80-85 | Low racemization risk |
NaOH/TEBAC | Toluene/H₂O | 40 | 6-8 | 70-75 | Scalable, easy isolation |
KOH | Acetonitrile | 65 | 10-14 | 78-82 | Good solubility profile |
Reaction Kinetics Insight: Monitoring via in-situ IR spectroscopy reveals pseudo-first-order kinetics for the esterification under K₂CO₃ catalysis in DMF, with activation energies (Ea) ranging from 65-75 kJ/mol, indicative of a rate-limiting nucleophilic displacement step [3].
Solvent polarity, hydrogen-bonding capacity, and coordinating ability profoundly influence both the reaction rate and the critical polymorphic form of O-Benzyl Apixaban PG Ester-I. Systematic evaluation reveals:
Table 2: Solvent Properties and Impact on Esterification
Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Key Impact on Reaction | Common Impurities Observed |
---|---|---|---|---|
DMF | 36.7 | 3.86 | High yield, fast kinetics | Dimethylamine adducts, formate esters |
THF | 7.58 | 1.75 | Low racemization, good anion solvation | Peroxides, THF ring-opened derivatives |
Acetonitrile | 37.5 | 3.92 | Good compromise, easier removal | Acetamide, acetic acid traces |
Propylene Glycol | 32.0 | ~2.6 | Polymorph control of final API | Glycol esters, diacylated products |
Kinetic Modeling: Studies employing HPLC monitoring established that the esterification follows second-order kinetics (first-order in carboxylic acid and first-order in alkyl halide/alcohol) under optimized conditions. Solvents like DMF accelerate the reaction by stabilizing the transition state through polar interactions, while THF favors the reactive anionic species. Water content must be rigorously controlled (<0.1% in aprotic solvents) to prevent competitive hydrolysis, which becomes significant above 50°C in DMF [3] [7].
The strategic application of protecting groups is indispensable for navigating the complexity of Apixaban synthesis, where the O-Benzyl PG Ester-I serves as a key masked intermediate.
The synthesis of O-Benzyl Apixaban PG Ester-I involves intricate reactions prone to generating impurities. Rigorous HPLC monitoring (typically reverse-phase C18 columns with UV detection at 220-280 nm) and LC-MS characterization are essential for identifying and quantifying these species [2] [7]. Major byproducts include:
Table 3: Major Byproducts and Purification Strategies in O-Benzyl PG Ester-I Synthesis
Byproduct/Impurity | Origin | Detection Method (RRT*) | Key Mitigation Strategies | Purification Approach |
---|---|---|---|---|
Diacylated PG Ester | Over-esterification | HPLC (1.25-1.35) | Stoichiometry control, reaction monitoring | Silica gel chromatography, crystallization (EtOAc/Heptane) |
Carboxylic Acid Precursor | Incomplete reaction/Hydrolysis | HPLC (0.70-0.85) | Dry solvents, controlled reaction time/temp | Extraction (acidic wash), crystallization |
Ring-Opened Piperidinone | Hydrolytic degradation | HPLC/MS (0.55-0.65) | Neutral workup, avoid strong acid/base | Ion-exchange chromatography, prep-HPLC |
Residual DMF/DMAc Solvates | Solvent entrapment | NMR, KF, GC | Solvent switch, azeotropic drying | Crystallization from non-coordinating solvent (e.g., MeCN/H₂O) |
O-Debenzylated Product | Partial deprotection | HPLC (0.90-0.95) | Avoid acidic impurities/catalysts | Chromatography, crystallization |
*Relative Retention Time vs. Main Peak
Purification Pivots: Final purification often relies on crystallization rather than chromatography for scalability. Optimized protocols involve dissolving the crude product in a minimal volume of warm ethyl acetate or acetone, followed by controlled addition of an anti-solvent like heptane or water to induce crystallization. Recrystallization may be repeated to achieve pharma-grade purity (>99.5% by HPLC), essential for ensuring the quality of the final Apixaban API [2] [7].
While solution-phase synthesis dominates the current production of O-Benzyl Apixaban PG Ester-I, solid-phase strategies offer intriguing potential for specialized applications like combinatorial library synthesis or tagged intermediate production.
Table 4: Solid-Phase vs. Solution-Phase Synthesis Trade-offs for O-Benzyl PG Ester-I
Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
---|---|---|
Scalability | Highly scalable (multi-kilogram) | Limited scalability, primarily research scale |
Solvent Consumption | High (large volumes per kg product) | Lower per vessel, but resin washing uses volume |
Purification Efficiency | Requires crystallization/chromatography; effective for final purity | Simplified by filtration; final purity often lower, may require solution-phase cleanup |
Synthetic Flexibility | Moderate; changes require re-optimization | High; facilitates parallel synthesis of analogs |
Reaction Monitoring | Straightforward (HPLC, TLC, NMR) | Challenging; often requires cleavage of test samples |
Capital/Consumable Cost | Moderate (standard reactors, solvents) | High (specialty resins, linkers) |
Overall Yield | Typically 70-85% after crystallization | Typically 50-70% (due to loading/cleavage inefficiencies) |
Purity Achievable | >99.5% achievable with crystallization | Often <98% after cleavage; requires further purification |
Hybrid Approaches: Some research explores anchoring simpler fragments to the resin early in the Apixaban sequence, performing several synthetic steps on solid support, and then cleaving an advanced intermediate (e.g., the carboxylic acid precursor) for solution-phase conversion to the O-Benzyl PG Ester-I. This leverages solid-phase advantages for convergent assembly while utilizing solution-phase robustness for the critical final esterification and purification [9].
CAS No.: 18810-58-7
CAS No.: 76663-30-4
CAS No.: 72138-88-6
CAS No.:
CAS No.: 1526817-78-6
CAS No.: 37305-51-4